Cas no 25001-57-4 (Benz[f]isobenzofuran-1(3H)-one,9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-)
Benz[f]isobenzofuran-1(3H)-one,9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benz[f]isobenzofuran-1(3H)-one,9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-
- 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one
- Diphyllin Methyl Ether
- Naphtho(2,3-c)furan-1(3H)-one, 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-
- naphtho[2,3-c]furan-1(3H)-one, 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-
- HY-117078
- DTXSID40179709
- CHEMBL508532
- Justicidin A
- ANFSXHKDCKWWDB-UHFFFAOYSA-N
- UNII-Q58EXN1G4M
- AKOS040752209
- SCHEMBL168356
- Q16897539
- 25001-57-4
- 9-(1, 3-benzodioxol-5-yl)-4, 6, 7-trimethoxy-3H-benzo[f][2]benzofuran-1-one
- 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-3H-benzo[f]isobenzofuran-1-one
- 9-(benzo[d][1,3]dioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one
- SureCN168356
- JUSTICIDIN A [MI]
- E88985
- CS-0063664
- CHEBI:6093
- 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1-(3H)-one
- Q58EXN1G4M
- Justicidin-A
- NAPHTHO(2,3-C)FURAN-1(3H)-ONE, 4,6,7-TRIMETHOXY-9-(3,4-(METHYLENEDIOXY)PHENYL)-
- Justicidins
-
- Inchi: 1S/C22H18O7/c1-24-16-7-12-13(8-17(16)25-2)21(26-3)14-9-27-22(23)20(14)19(12)11-4-5-15-18(6-11)29-10-28-15/h4-8H,9-10H2,1-3H3
- InChI Key: ANFSXHKDCKWWDB-UHFFFAOYSA-N
- SMILES: O1C(C2=C(C1)C(=C1C=C(C(=CC1=C2C1=CC=C2C(=C1)OCO2)OC)OC)OC)=O
Computed Properties
- Exact Mass: 394.10524
- Monoisotopic Mass: 394.105
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4
- Topological Polar Surface Area: 72.4Ų
Experimental Properties
- Density: 1.366
- Melting Point: 263°
- Boiling Point: 644.5°Cat760mmHg
- Flash Point: 282.4°C
- Refractive Index: 1.641
- PSA: 72.45
Benz[f]isobenzofuran-1(3H)-one,9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | T32324-5mg |
Justicidin A |
25001-57-4 | 5mg |
¥ 13500 | 2024-07-20 | ||
| TargetMol Chemicals | T32324-5 mg |
Justicidin A |
25001-57-4 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
| A2B Chem LLC | AF37933-5mg |
justicidin A |
25001-57-4 | ≥98% | 5mg |
$844.00 | 2024-04-20 | |
| MedChemExpress | HY-117078-1mg |
Justicidin A |
25001-57-4 | 99.63% | 1mg |
¥1080 | 2024-07-21 | |
| MedChemExpress | HY-117078-5mg |
Justicidin A |
25001-57-4 | 99.63% | 5mg |
¥2700 | 2024-07-21 | |
| MedChemExpress | HY-117078-10mg |
Justicidin A |
25001-57-4 | 99.63% | 10mg |
¥4300 | 2024-07-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY409580-0.05g |
9-(Benzo[d][1,3]dioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one |
25001-57-4 | >95% | 0.05g |
¥11968.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY409580-0.1g |
9-(Benzo[d][1,3]dioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one |
25001-57-4 | >95% | 0.1g |
¥14960.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY409580-0.25g |
9-(Benzo[d][1,3]dioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one |
25001-57-4 | >95% | 0.25g |
¥17625.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY409580-1g |
9-(Benzo[d][1,3]dioxol-5-yl)-4,6,7-trimethoxynaphtho[2,3-c]furan-1(3H)-one |
25001-57-4 | >95% | 1g |
¥26100.00 | 2025-04-16 |
Benz[f]isobenzofuran-1(3H)-one,9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy- Related Literature
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Chuang Zhao,K. P. Rakesh,Saira Mumtaz,Balakrishna Moku,Abdullah?M. Asiri,Hadi M. Marwani,H. M. Manukumar,Hua-Li Qin RSC Adv. 2018 8 9487
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Neil Dixon,Lu Shin Wong,Torsten H. Geerlings,Jason Micklefield Nat. Prod. Rep. 2007 24 1288
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Z. Horii,K. Ohkawa,S. Kim,T. Momose Chem. Commun. (London) 1968 653
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Muhammad Saleem,Hyoung Ja Kim,Muhammad Shaiq Ali,Yong Sup Lee Nat. Prod. Rep. 2005 22 696
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5. Natural products in agarwood and Aquilaria plants: chemistry, biological activities and biosynthesisWei Li,Hui-Qin Chen,Hao Wang,Wen-Li Mei,Hao-Fu Dai Nat. Prod. Rep. 2021 38 528
Additional information on Benz[f]isobenzofuran-1(3H)-one,9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-
Benz[f]isobenzofuran-1(3H)-one,9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy
The compound Benz[f]isobenzofuran-1(3H)-one, specifically the derivative 9-(1,3-benzodioxol-5-yl)-4,6,7-trimethoxy, is a highly complex and intriguing organic molecule with a unique structure and potential applications in various fields. This compound is identified by the CAS number 25001-57-4, which serves as a universally recognized identifier for chemical substances in scientific literature and regulatory documents.
The molecular structure of this compound is characterized by a fused bicyclic system consisting of an isobenzofuranone ring and a benzodioxole moiety. The presence of multiple methoxy groups at positions 4, 6, and 7 introduces significant electronic effects and steric hindrance, which can influence the compound's reactivity and stability. The benzodioxole group at position 9 further enhances the molecule's aromaticity and conjugation, potentially contributing to its photostability and bioactivity.
Recent studies have highlighted the importance of such compounds in the field of medicinal chemistry due to their potential as scaffolds for drug development. For instance, derivatives of isobenzofuranones have been explored for their anti-inflammatory, antioxidant, and anticancer properties. The specific substitution pattern in Benz[f]isobenzofuran-1(3H)-one, particularly the methoxy groups and benzodioxole substituent, may enhance bioavailability and target specificity.
In terms of synthesis, this compound can be prepared through a variety of methods including oxidative coupling reactions or intramolecular cyclizations. The use of transition metal catalysts has been shown to improve reaction efficiency and selectivity in constructing such complex structures. Researchers have also employed computational chemistry techniques to predict the optimal reaction pathways and intermediates for synthesizing this compound.
From an analytical standpoint, modern spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and HRMS (High Resolution Mass Spectrometry) are employed to confirm the structure of this compound. These methods provide detailed insights into the molecular architecture and help in resolving stereochemical ambiguities if any.
The application of Benz[f]isobenzofuran-1(3H)-one extends beyond medicinal chemistry into materials science. Its aromaticity and conjugation make it a potential candidate for use in organic electronics or optoelectronic devices. Recent advancements in polymer chemistry have explored similar structures for their role in enhancing charge transport properties in organic semiconductors.
In conclusion, Benz[f]isobenzofuran-1(3H)-one, with its unique structural features and versatile functional groups, represents a promising molecule with diverse applications across multiple disciplines. Ongoing research continues to uncover new insights into its properties and potential uses, underscoring its importance in contemporary chemical research.
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